3-Aminoisoxazole
Overview
Description
3-Aminoisoxazole is a chemical compound that belongs to the class of organic compounds known as isoxazoles, which are characterized by a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. The presence of the amino group at the 3-position of the isoxazole ring makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for drug discovery and the development of peptidomimetics .
Synthesis Analysis
The synthesis of 3-aminoisoxazoles has been approached through various methods. One such method involves a gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles, providing an efficient and atom-economic route to fully substituted 2-aminopyrroles, which are structurally related to 3-aminoisoxazoles . Another synthesis route is the rhodium(II)-catalyzed formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, leading to polysubstituted 3-aminopyrrole derivatives . Additionally, a two-step procedure has been developed where 3-bromoisoxazolines react with amines to afford 3-aminoisoxazolines, which are then oxidized to yield 3-aminoisoxazoles . A practical multigram synthesis from amino acids via regioselective [3+2]-cycloaddition of nitrile oxides with alkynes/enamines has also been reported .
Molecular Structure Analysis
The molecular structure of 3-aminoisoxazole derivatives is characterized by the isoxazole ring and the substituents attached to it. The position of the amino group significantly influences the reactivity and the potential for further chemical modifications. The synthesis of 3-aminoisoxazoles often involves the formation of intermediates that can undergo various reactions to yield a wide range of derivatives with different substituents, showcasing the structural diversity achievable with this compound .
Chemical Reactions Analysis
3-Aminoisoxazoles can participate in a variety of chemical reactions, making them valuable intermediates in organic synthesis. For instance, they can be used to prepare 5-amino-3-(pyrrol-2-yl)isoxazoles through the reaction of specific pyrroles with hydroxylamine . They can also undergo further functionalization, such as the reaction with 4-nitrobenzoyl chloride to obtain amidoisoxazoles . Moreover, 3-aminoisoxazolo[5,4-b]pyridines have been synthesized and subjected to reactions with acid halides and aromatic aldehydes to produce a range of amides and Schiff bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminoisoxazoles are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their application in drug discovery and the development of bioactive compounds. For example, some 3-aminoisoxazole derivatives have shown noticeable cytotoxic properties against various cancer cell lines, indicating their potential as therapeutic agents . The regioselective synthesis of 3-hydroxyisoxazoles and 5-isoxazolones from β-amino α,β-unsaturated esters also highlights the sensitivity of isoxazole derivatives' yields to the β-substituent group of the esters .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 3-Aminoisoxazole and its derivatives are synthesized through various chemical processes. For instance, a novel procedure involving the reaction of readily available 3-bromoisoxazolines with amines, followed by oxidation, has been developed to yield 3-aminoisoxazoles consistently (Girardin et al., 2009). Another method involves green chemistry routes using α-chlorooximes and 2-phenylsulfonyl acetonitrile (Altug et al., 2014).
- Chemical Reactions : 3-Aminoisoxazole undergoes various chemical transformations, including heterocyclizations using non-classical methods like microwave irradiation and ultrasonication (Tkachenko & Chebanov, 2016).
Biological Applications and Studies
- Cytotoxic Properties : Some 3-aminoisoxazole derivatives have shown cytotoxic properties against various cancer cell lines, indicating potential applications in cancer research (Büyükbayram et al., 2014); (Liu et al., 2009).
- Antifungal and Antimicrobial Effects : Certain isoxazole derivatives, including those with 3-aminoisoxazole, have demonstrated antifungal properties against various yeasts, suggesting their potential in developing antifungal treatments (Mares et al., 1996).
- Neuropharmacology : 3-Aminoisoxazole compounds have been studied for their effects on GABA uptake and related neural processes, contributing to research in neurochemistry and potential treatments for neurological disorders (Krogsgaard‐Larsen & Johnston, 1975).
Environmental Applications
- Biodegradation and Environmental Impact : Studies on 3-aminoisoxazole derivatives have also focused on their degradation in the environment, particularly their role in biodegradation processes, indicating their relevance in environmental management and remediation (Mulla et al., 2018).
Safety And Hazards
Future Directions
Isoxazoles, including 3-Aminoisoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing eco-friendly synthetic strategies and exploring the potential application of synthesized bioactive compounds .
properties
IUPAC Name |
1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-1-2-6-5-3/h1-2H,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFWLPWDOYJEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024771 | |
Record name | 3-Isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoisoxazole | |
CAS RN |
1750-42-1, 147815-03-0 | |
Record name | 3-Isoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1750-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147815030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isoxazolamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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